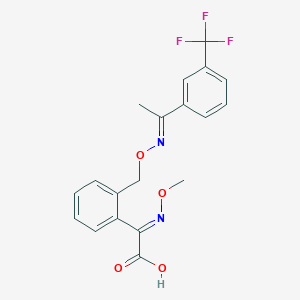
Trifloxystrobin acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Trifloxystrobin acid, chemically known as (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl} acetic acid, is a metabolite of the fungicide trifloxystrobin. Trifloxystrobin is a systemic fungicide developed by Novartis and marketed by Bayer Crop Science. It is widely used in agriculture to control a variety of fungal diseases in crops .
作用機序
Target of Action
Trifloxystrobin acid, a derivative of the fungicide trifloxystrobin, primarily targets the mitochondrial respiration pathway in fungi . It binds to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration .
Mode of Action
The mode of action of this compound involves its binding to the Q0 site of cytochrome b, thereby inhibiting mitochondrial respiration . This action interferes with the fungi’s energy production, leading to the inhibition of fungal spore germination and mycelial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By binding to the cytochrome b complex III, this compound blocks the electron transfer chain within mitochondria, thereby inhibiting mitochondrial respiration . This action disrupts the energy cycle vital for the fungi’s survival .
Pharmacokinetics
It is known that trifloxystrobin is metabolized by plants into acid products after absorption .
Result of Action
The result of this compound’s action is the potent inhibition of fungal spore germination and mycelial growth . This makes this compound a broad-spectrum fungicide with high levels of activity against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. Its degradation in the environment has been a subject of study, with different remediation technologies being developed to eliminate pesticide residues from soil/water environments .
生化学分析
Biochemical Properties
Trifloxystrobin acid is involved in biochemical reactions that induce autophagy . It interacts with biomolecules such as LC3-II, Beclin-1, and P62, leading to an increase in autophagosomes, accumulation of Beclin-1, and degradation of P62 in EPC cells and zebrafish .
Cellular Effects
This compound has been shown to enhance virus susceptibility in zebrafish through the initiation of autophagy . This suggests that it may have significant effects on cell function, potentially influencing cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of autophagy . It exerts its effects at the molecular level through binding interactions with biomolecules and possibly through changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that trifloxystrobin, from which this compound is derived, has a dissipation half-life of 2.9 to 5.4 days in tomatoes and 1.9 to 3.0 days in soil .
Metabolic Pathways
It is known that trifloxystrobin can metabolize into this compound by hydrolysis
準備方法
Synthetic Routes and Reaction Conditions: Trifloxystrobin acid is typically produced through the hydrolysis of trifloxystrobin. The hydrolysis process involves the use of alkaline conditions, such as 0.05 M sodium hydroxide, to convert trifloxystrobin into its acid form . The reaction is carried out under controlled conditions to ensure the complete conversion of the parent compound into the desired acid metabolite.
Industrial Production Methods: Industrial production of this compound involves a multi-step synthesis starting from m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime. These raw materials are subjected to an etherification reaction in the presence of a catalyst, followed by liquid separation, pressure reduction, recrystallization, and drying to obtain trifloxystrobin .
化学反応の分析
Types of Reactions: Trifloxystrobin acid undergoes various chemical reactions, including:
Hydrolysis: Conversion of trifloxystrobin to this compound under alkaline conditions.
Photoisomerization: Exposure to sunlight can lead to the formation of different geometric isomers of trifloxystrobin.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (0.05 M) is commonly used for the hydrolysis of trifloxystrobin.
Photoisomerization: Acetone and artificial sunlight are used to study the isomerization kinetics of trifloxystrobin.
Major Products Formed:
科学的研究の応用
Trifloxystrobin acid has several applications in scientific research, including:
Agriculture: Used to study the degradation and residue behavior of trifloxystrobin in soil and crops.
Environmental Science: Research on the environmental impact and degradation pathways of strobilurin fungicides.
Analytical Chemistry: Development of analytical methods for detecting and quantifying trifloxystrobin and its metabolites in various matrices.
類似化合物との比較
- Azoxystrobin
- Pyraclostrobin
- Fluoxastrobin
- Kresoxim-methyl
- Picoxystrobin
- Mandestrobin
- Metominostrobin
Trifloxystrobin acid’s unique chemical structure and broad-spectrum activity make it a valuable compound in agricultural and environmental research.
特性
CAS番号 |
252913-85-2 |
|---|---|
分子式 |
C19H17F3N2O4 |
分子量 |
394.3 g/mol |
IUPAC名 |
(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid |
InChI |
InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17- |
InChIキー |
ISZQNKFXNXQTTF-QNBZCDOMSA-N |
SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
異性体SMILES |
C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


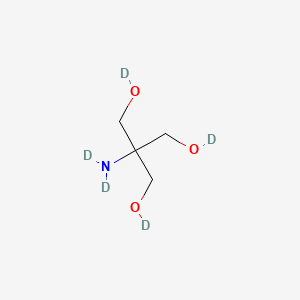


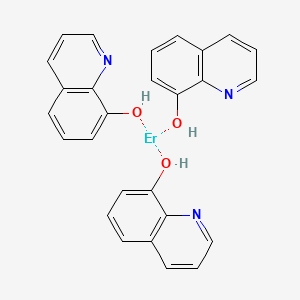
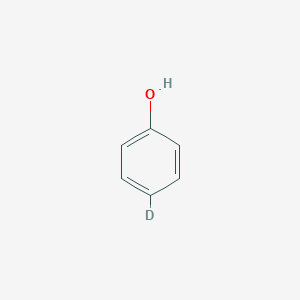
![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)
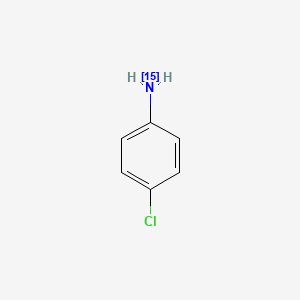
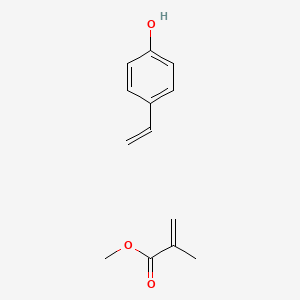
![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B3333924.png)

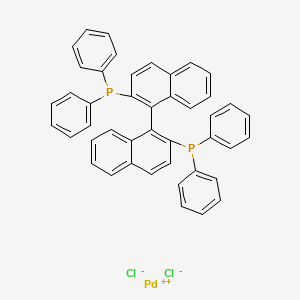
![Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-](/img/structure/B3333945.png)


